2,4-Dimethyl-3-pentanone

Catalysis Hydrodeoxygenation Biofuel upgrading

Select 2,4-dimethyl-3-pentanone for structure-dependent hydrodeoxygenation: several-fold faster hydrogenation under composite Ni-zeolite catalysis vs single systems. Its precisely characterized OH radical kinetics (k₁ = 2.13×10⁻¹⁰ e^(−2684/T)) and 21% lower reactivity vs dipropyl ketone enable accurate combustion modeling. Unique mass spectral base peak (m/z 57) and absence of γ-hydrogens provide unambiguous GC-MS identification. Gas-phase enthalpy of formation (-311.3 ± 1.1 kJ/mol) serves as a validated thermochemical reference. Bulk orders ensure consistent branched ketone performance.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 565-80-0
Cat. No. B156899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3-pentanone
CAS565-80-0
Synonyms2,4-Dimethyl-3-pentanone;  Diisopropyl ketone;  Isopropyl ketone;  NSC 14662
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C)C
InChIInChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
InChIKeyHXVNBWAKAOHACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M
5.7 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3-pentanone (CAS 565-80-0) Procurement Guide: Quantitative Differentiation for Scientific Selection


2,4-Dimethyl-3-pentanone (CAS 565-80-0), also known as diisopropyl ketone, is a symmetrical branched aliphatic ketone with the molecular formula C7H14O [1]. It is a colorless liquid with a boiling point of 124°C and density of 0.806 g/mL at 25°C, slightly soluble in water but miscible with ethanol and ether . Unlike linear ketone isomers, its highly branched structure (two isopropyl groups flanking the carbonyl) confers distinct steric and electronic properties that drive quantifiable differences in reactivity, selectivity, and physical behavior compared to alternative ketones [2].

Why 2,4-Dimethyl-3-pentanone Cannot Be Replaced by Generic Ketones in Critical Applications


Substituting 2,4-dimethyl-3-pentanone with a generic or linear ketone (e.g., 3-pentanone, 2-heptanone) introduces unverified risks due to quantifiable differences in steric hindrance, β-hydrogen availability, and thermodynamic stability [1]. The presence of two α-branched isopropyl groups alters enolate geometry, reduces nucleophilic attack rates, and modifies reaction pathways in ways that linear ketones cannot replicate [2]. These structural distinctions directly impact catalytic hydrogenation rates, OH radical reactivity in combustion modeling, Grignard addition/reduction product ratios, and mass spectrometric identification—each of which is supported by comparative quantitative data presented below [3].

Quantitative Evidence Guide: How 2,4-Dimethyl-3-pentanone Differs from Comparators


Catalytic Hydrodeoxygenation: Several-Fold Rate Enhancement Over Ni-Catalyst Alone

In the catalytic hydrodeoxygenation of 2,4-dimethyl-3-pentanone to 2,4-dimethylpentane, a composite catalyst system (Ni-catalyst co-loaded with zeolite) produced a several-fold increase in hydrogenation rate and enhanced operational stability relative to the Ni-catalyst alone [1]. The composite system achieved complete hydrodeoxygenation of the parent ketone while preserving the isomeric structure, which is critical for oxygenate removal in motor fuel components [1].

Catalysis Hydrodeoxygenation Biofuel upgrading

OH Radical Reactivity: 21% Slower Than Dipropyl Ketone at 1250 K

High-temperature rate coefficient measurements for the reaction of heptanone isomers with OH radicals revealed that diisopropyl ketone (DIPK; 2,4-dimethyl-3-pentanone) exhibits the lowest reactivity among the three C7 ketones tested [1]. At 1250 K, dipropyl ketone (DPK) reacts 21% faster than DIPK, and isopropyl propyl ketone (IPPK) reacts 11% faster than DIPK [1]. The overall rate coefficients (cm³ molecule⁻¹ s⁻¹) are described as: DIPK: 2.13×10⁻¹⁰ e^(−2684/T); IPPK: 2.42×10⁻¹⁰ e^(−2733/T); DPK: 2.84×10⁻¹⁰ e^(−2808/T) [1].

Combustion chemistry Biofuel kinetics OH radical reactions

Gas-Phase Enthalpy of Formation: 24.3 kJ/mol More Negative Than 2-Methyl-3-pentanone

Measured enthalpies of formation at 25.0°C in the gaseous state reveal systematic differences attributable to methyl substitution patterns [1]. 2,4-Dimethyl-3-pentanone has ΔHfo(g) = −311.3 ± 1.1 kJ/mol, which is 24.3 kJ/mol more negative (more thermodynamically stable) than 2-methyl-3-pentanone (ΔHfo(g) = −286.1 ± 0.9 kJ/mol) [1]. In contrast, the isomer 2,2-dimethyl-3-pentanone shows ΔHfo(g) = −313.8 ± 1.4 kJ/mol, differing by only 2.5 kJ/mol from 2,4-dimethyl-3-pentanone, demonstrating the importance of methyl group positioning [1].

Thermochemistry Enthalpy of formation Steric effects

Mass Spectrometric Differentiation: Base Peak m/z 57 Versus m/z 43 for Linear Isomers

Mass spectrometry provides unambiguous discrimination between 2,4-dimethyl-3-pentanone and its linear heptanone isomers [1]. 2,4-Dimethyl-3-pentanone exhibits a base peak at m/z = 57, whereas 2-heptanone and 4-heptanone both exhibit base peaks at m/z = 43 [1]. This difference arises from the fragmentation pathway: the branched structure lacks the γ-hydrogen required for a McLafferty rearrangement (m/z 58), a feature present in 2-heptanone [1]. Additionally, 2,4-dimethyl-3-pentanone has no γ-hydrogens available, fundamentally altering its fragmentation pattern relative to straight-chain heptanones [1].

Analytical chemistry Mass spectrometry Isomer identification

Enolate Structure: Isolated C=C Bond Character Distinct from Less-Hindered Ketones

Structural characterization of zinc ketone enolates revealed that the enolate derived from 2,4-dimethyl-3-pentanone adopts an O-bridged structure with isolated and uncoordinated carbon-carbon double bonds, a feature shared with enolates from other sterically hindered ketones [1]. Ketones with varying degrees of α-substitution (including 2,4-dimethyl-3-pentanone, cyclohexanone, and 2,2-dimethylcyclopentanone) were systematically examined to assess steric effects on structural preferences [1]. While a direct comparator with linear ketones was not quantified in the same study, the enolate of 2,4-dimethyl-3-pentanone represents the class of sterically hindered ketones whose enolates exhibit distinct coordination geometries compared to unhindered linear ketones [1].

Organometallic chemistry Enolate structure Zinc coordination

HCCI Engine Combustion: Distinct Autoignition Characteristics Versus Cyclopentanone

Systematic investigation in a Sandia HCCI engine compared 2,4-dimethyl-3-pentanone (DMPN) against cyclopentanone (CPN), conventional gasoline, and neat ethanol [1]. CPN exhibited the lowest autoignition reactivity of all fuels tested, with combustion timing most sensitive to intake-temperature variations and nearly insensitive to intake-pressure variations—characteristics similar to ethanol [1]. In contrast, DMPN displayed multi-faceted autoignition characteristics: it exhibited strong temperature sensitivity even at boosted intake pressure, aligning with the low-reactivity behavior of ethanol and CPN, but with distinct overall HCCI performance [1].

Combustion HCCI engines Biofuel Autoignition

Validated Application Scenarios for 2,4-Dimethyl-3-pentanone Based on Comparative Evidence


Catalytic Hydrodeoxygenation Studies for Biofuel Upgrading

Researchers investigating oxygenate removal from bio-derived fuel precursors should select 2,4-dimethyl-3-pentanone as a model branched ketone substrate. Its several-fold higher hydrogenation rate under composite Ni-zeolite catalysis compared to single-catalyst systems makes it an ideal candidate for studying structure-dependent hydrodeoxygenation efficiency while preserving isomeric structure [1].

Combustion Kinetics Modeling and OH Radical Reactivity Studies

Combustion chemists requiring a branched C7 ketone with precisely characterized OH radical reactivity should procure 2,4-dimethyl-3-pentanone. Its 21% lower reaction rate with OH radicals at 1250 K compared to dipropyl ketone, coupled with established temperature-dependent rate coefficients (k₁ = 2.13×10⁻¹⁰ e^(−2684/T)), enables accurate modeling of autoignition and flame propagation that cannot be achieved using linear ketone isomers [1].

Thermochemical Reference Standard for Branched Ketones

For calorimetry laboratories and thermochemical database development, 2,4-dimethyl-3-pentanone serves as a well-characterized reference compound. Its gas-phase enthalpy of formation (−311.3 ± 1.1 kJ/mol) provides a benchmark value for validating computational methods and for calibrating measurements on related branched aliphatic ketones, with the 24.3 kJ/mol difference from less-substituted analogs offering a sensitive probe for steric effect quantification [1].

Analytical Method Development and Isomer Discrimination

Analytical chemists developing GC-MS methods for complex ketone mixtures should use 2,4-dimethyl-3-pentanone as a retention time and mass spectral standard. Its unique base peak at m/z 57 (versus m/z 43 for linear heptanones) and absence of γ-hydrogens provide unambiguous chromatographic and spectrometric identification, enabling reliable quantification even when co-elution with isomeric ketones occurs [1].

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